molecular formula C13H20FN5 B11739871 1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11739871
M. Wt: 265.33 g/mol
InChI Key: RWKIRHPACASVAQ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl-substituted pyrazole ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1-(2-fluoroethyl)-1H-pyrazole with 5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable base. The reaction conditions typically involve heating the mixture in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. .

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-3-5-18-10-12(8-16-18)7-15-13-9-17-19(6-4-14)11(13)2/h8-10,15H,3-7H2,1-2H3

InChI Key

RWKIRHPACASVAQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=C(N(N=C2)CCF)C

Origin of Product

United States

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